N1-(2H-1,3-benzodioxol-5-yl)-N4-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2H-1,3-benzodioxol-5-yl)-N4-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2H-1,3-benzodioxol-5-yl)-N4-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Thiazole Ring: This can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The final step involves coupling the benzodioxole and thiazole rings with the piperidine ring through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions may occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, this compound may be studied for its potential pharmacological properties, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its structural motifs are relevant.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2H-1,3-benzodioxol-5-yl)-N4-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N1-(2H-1,3-benzodioxol-5-yl)-N4-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide: can be compared with other compounds containing benzodioxole, thiazole, or piperidine rings.
Benzodioxole Derivatives: Compounds like safrole or piperonyl butoxide.
Thiazole Derivatives: Compounds like thiamine or ritonavir.
Piperidine Derivatives: Compounds like piperine or haloperidol.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-N-(1,3-benzodioxol-5-yl)-4-N-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-15(20-16-18-5-8-26-16)11-3-6-21(7-4-11)17(23)19-12-1-2-13-14(9-12)25-10-24-13/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,19,23)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJYRBGPBFWMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.